molecular formula C15H16BrNO2 B2508777 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 305864-19-1

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2508777
M. Wt: 322.202
InChI Key: XWWPVVAKGFMVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" is a chemical entity that appears to be a derivative of a cyclohexane-1,3-dione with substitutions that include a bromophenyl group and an amino methylene moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications such as organic synthesis or material science.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione", they do provide insights into related compounds. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one involves ring contraction of a brominated precursor with amines to introduce an amino-substituted methylene group . Similarly, the synthesis of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione is achieved by reacting a pyrazole derivative with indane-1,3-dione in the presence of pyridine . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of a derivative of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis . These techniques could be employed to analyze the molecular structure of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" to confirm its identity and purity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" would likely include a solid state at room temperature, given the presence of aromatic and carbonyl groups which typically increase the melting point. The compound's solubility would depend on the polarity of the solvent, with polar solvents likely being more effective. The presence of the bromine atom suggests potential for use in further chemical transformations, such as Suzuki coupling reactions. Spectroscopic properties, such as IR and NMR, would be influenced by the specific functional groups present in the compound.

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds related to 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Structural Analysis in Chemical Synthesis

Silva et al. (2018) conducted structural analyses of derivatives of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These analyses aid in understanding the molecular structure and behavior of these compounds, which is crucial for their application in chemical synthesis (Silva, Teixeira, Santos, Martins, & Ramalho, 2018).

Peptide Synthesis

Halpern and James (1964) explored the use of a related compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), as a protecting agent for amino groups in peptide synthesis. This indicates potential applications in the synthesis of complex biological molecules like peptides (Halpern & James, 1964).

Synthesis of Porphyrin Derivatives

Li et al. (2011) demonstrated the reaction of 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, leading to novel porphyrin derivatives. This research has implications in fields like photodynamic therapy and the development of photosensitizers (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).

Molecular Structure and Reactivity

The work by Gurkovskii et al. (1999) on the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with diamines provides insights into the molecular structure and reactivity of such compounds, which is fundamental for their application in various chemical reactions (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).

Safety And Hazards

Specific safety and hazard information for this compound could not be found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound are not clear due to the lack of available information. It could potentially be studied for various applications depending on its physical and chemical properties .

properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZORFDBGIHRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Citations

For This Compound
1
Citations
H Jiang, Y Li, M Sun, J Yao, J Li - Organic Chemistry, 2020 - arkat-usa.org
A metal-free oxidative coupling/isomerization reaction of isocyanide and cyclic 1, 3-dione has been disclosed. In the presence of di-tert-butylperoxide (DTBP), a series of isocyanides …
Number of citations: 5 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.